3-Hydroxymethyl-1,4,5,7-Tetrahydro-Pyrazolo[3,4-C]Pyridine-6-Carboxylic Acid Tert-Butyl Ester
Overview
Description
The compound “3-Hydroxymethyl-1,4,5,7-Tetrahydro-Pyrazolo[3,4-C]Pyridine-6-Carboxylic Acid Tert-Butyl Ester” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as inhibitors of Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .
Synthesis Analysis
The synthesis of similar compounds, such as 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine analogues, has been reported. These were synthesized from piperidin-4-one through a five-step synthetic process .Scientific Research Applications
Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
- Scientific Field : Biomedical Applications
- Summary of the Application : These compounds have been used in various biomedical applications due to their structural similarity to purine bases .
- Methods of Application : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
- Results or Outcomes : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)15-5-4-8-9(6-15)13-14-10(8)7-16/h16H,4-7H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGQWZAIBXXWFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NN=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(hydroxymethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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